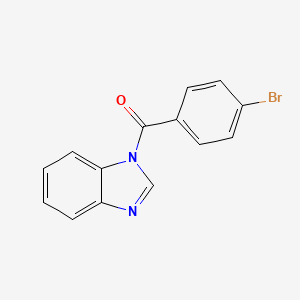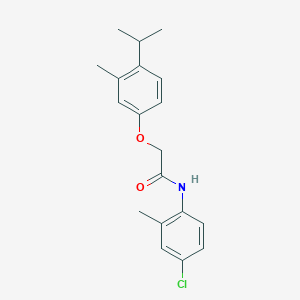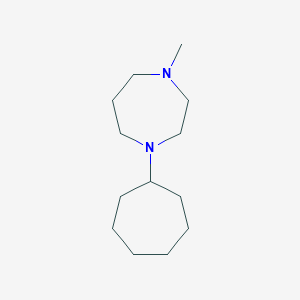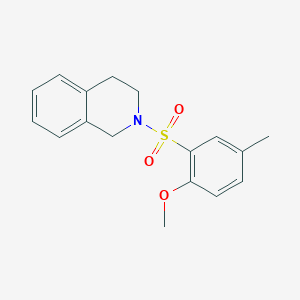
1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the benzimidazole ring in this compound imparts significant pharmacological activities, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone typically involves the reaction of benzimidazole with 4-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone has a wide range of scientific research applications, including:
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases.
Medicine: Due to its pharmacological properties, this compound is studied for its potential use in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of agrochemicals and other industrial products that require benzimidazole-based compounds.
Mechanism of Action
The mechanism of action of 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis and inhibiting tumor growth.
Comparison with Similar Compounds
1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone can be compared with other benzimidazole derivatives such as:
1H-Benzimidazol-2-yl(4-bromophenyl)methanone: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1H-Benzimidazol-1-yl(4-chlorophenyl)methanone: The presence of a chlorine atom instead of bromine can alter the compound’s reactivity and pharmacological properties.
1H-Benzimidazol-1-yl(4-fluorophenyl)methanone: The fluorine substitution can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzimidazol-1-yl-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYFRYSKALMRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5669677.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-5-methylpyrazine](/img/structure/B5669689.png)
![3-[1-(3-chlorobenzyl)-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5669695.png)
![(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5669705.png)
![(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5669709.png)


![[3-(Hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone](/img/structure/B5669749.png)

![2-methyl-3-{[3-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4-phenylpyridine](/img/structure/B5669763.png)
![(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669773.png)
![[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B5669777.png)
![(3aR*,6aR*)-2-(2-methoxyethyl)-5-(3-methyl-2-pyrazinyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5669788.png)
